N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Description
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a heterocyclic compound featuring a thiadiazole ring conjugated with a pyridazinone moiety via an acetamide bridge. The thiadiazole core is substituted with a methoxymethyl group, while the pyridazinone ring bears a phenyl substituent.
The compound’s molecular weight and specific stereoelectronic properties (e.g., the electron-donating methoxymethyl group and aromatic phenyl ring) enhance its ability to interact with biological targets, such as DNA topoisomerases or protein kinases.
Properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c1-24-10-14-18-19-16(25-14)17-13(22)9-21-15(23)8-7-12(20-21)11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXNUYZKONZCTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves multiple steps, starting with the preparation of the thiadiazole and pyridazinone intermediates. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. For example, the preparation of similar nitrogen-containing heterocyclic compounds often involves the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Chemical Reactions Analysis
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- The compound has been studied for its potential as an anticancer agent. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation, disrupting critical cellular pathways and promoting apoptosis in malignant cells.
- In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting a promising role in cancer therapeutics.
-
Antimicrobial Properties :
- N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
- Anti-inflammatory Effects :
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules, including pharmaceuticals and natural products. Specifically:
- Synthetic Routes :
- The synthesis typically involves cyclization reactions to form the thiadiazole ring followed by coupling reactions to attach the pyridazine moiety. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to enhance yield and purity.
Material Science
The unique electronic properties of this compound make it a candidate for developing novel materials with specific optical or electronic characteristics.
Case Studies
- Anticancer Mechanism Exploration :
-
Antibacterial Efficacy :
- Research comparing various indole derivatives highlighted that compounds similar to this one exhibited antibacterial activity significantly greater than standard antibiotics like ampicillin. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy.
Mechanism of Action
The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, as an HER2 inhibitor, it binds to the HER2 receptor, preventing its activation and subsequent signaling pathways that promote cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and progression in HER2-positive cancers .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can be contextualized by comparing it with related derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Insights from Comparison
Substituent Effects :
- Phenyl vs. Methoxyphenyl/Thiophene : The target compound’s phenyl group on pyridazine favors hydrophobic binding pockets, whereas methoxyphenyl () or thiophene () substituents may enhance electronic interactions or aromatic stacking, respectively .
- Methoxymethyl vs. Methylsulfonyl/Cyclopropyl : The methoxymethyl group on thiadiazole balances lipophilicity and solubility, contrasting with methylsulfonyl’s high polarity () or cyclopropyl’s steric constraints () .
Core Heterocycles :
- Thiadiazole-pyridazine systems (target compound) are associated with kinase inhibition, while benzothiazole-thiophene hybrids () show broader antimicrobial activity due to increased planarity and redox activity .
Pharmacological Profiles :
- Compounds with electron-rich substituents (e.g., methoxy, morpholine) often exhibit enhanced enzyme inhibition but may suffer from reduced bioavailability. The target compound’s simpler phenyl and methoxymethyl groups likely optimize both target affinity and pharmacokinetic properties .
Synthetic Accessibility :
- The target compound’s structure avoids highly complex substituents (e.g., piperazine in ), suggesting easier scalability compared to derivatives requiring multi-step functionalization .
Biological Activity
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and anticonvulsant properties.
Structural Overview
The compound features a thiadiazole ring and a pyridazine moiety, which are known for their diverse biological activities. The presence of the methoxymethyl group and the phenyl substituent at specific positions enhances its pharmacological profile.
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In one study, derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.004 mg/mL to 0.045 mg/mL , outperforming standard antibiotics like ampicillin and streptomycin .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 8 | 0.004 | En. cloacae |
| 11 | 0.008 | S. aureus |
| 12 | 0.015 | B. cereus |
2. Anticancer Activity
The anticancer properties of compounds containing thiadiazole and pyridazine rings have been extensively researched:
- Cytotoxicity Studies : A derivative of the compound demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions significantly affected the cytotoxicity .
3. Anticonvulsant Activity
The anticonvulsant activity of thiadiazole derivatives has also been documented:
- In Vivo Studies : In tests conducted on animal models, certain derivatives exhibited potent anticonvulsant effects at doses as low as 30 mg/kg , highlighting their potential in treating epilepsy .
Case Studies
Several studies have been conducted to evaluate the biological activity of thiadiazole derivatives:
- Antibacterial Study : A series of thiadiazole-based compounds were synthesized and tested for antibacterial efficacy against a panel of bacteria, demonstrating that many compounds had MIC values significantly lower than those of conventional antibiotics .
- Cytotoxicity Assessment : In vitro assays showed that certain modifications on the thiadiazole ring could enhance cytotoxic activity against cancer cells, suggesting a pathway for developing new anticancer drugs .
Q & A
Basic: What are the typical synthetic routes for synthesizing this compound, and what key intermediates are involved?
Answer:
The synthesis of this thiadiazole-pyridazine acetamide derivative likely involves multi-step reactions, including:
- Cyclocondensation : Formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazide derivatives with carboxylic acids or esters under acidic conditions .
- Schiff base formation : Introduction of the (2E)-ylidene group through condensation between a thiadiazol-2-amine intermediate and a carbonyl-containing compound (e.g., aldehydes or ketones) .
- Acetamide coupling : Reaction of the thiadiazole intermediate with 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid using coupling agents like EDC/HOBt or DCC .
Key intermediates include 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine and activated pyridazinone-acetic acid derivatives.
Basic: How is the compound characterized to confirm its structural identity and purity?
Answer:
Standard characterization methods include:
- Spectroscopy :
- 1H/13C NMR : To verify substituent positions (e.g., methoxymethyl, phenyl groups) and confirm stereochemistry of the thiadiazole-ylidene moiety .
- IR : Identification of functional groups (C=O at ~1700 cm⁻¹ for the acetamide, C=N at ~1600 cm⁻¹ for the thiadiazole) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Elemental analysis : To validate purity (>95%) by matching experimental and calculated C/H/N/S/O percentages .
Advanced: How can reaction conditions be optimized to improve yield in the formation of the thiadiazole-ylidene moiety?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in condensation steps .
- Catalyst screening : Triethylamine or zeolites (e.g., Zeolite Y-H) improve cyclization efficiency by stabilizing transition states .
- Temperature control : Reflux (~150°C) for condensation vs. room temperature for acid-sensitive steps to prevent decomposition .
- Real-time monitoring : Use of TLC or in-situ IR to track intermediate formation and adjust stoichiometry .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions)?
Answer:
Contradictions may arise from tautomerism (e.g., thiadiazole-ylidene ↔ thiadiazole-enamine forms) or impurities. Mitigation approaches:
- Variable-temperature NMR : To detect tautomeric equilibria by observing signal splitting at low temperatures .
- 2D NMR (COSY, NOESY) : To assign overlapping proton environments and confirm spatial proximity of substituents .
- X-ray crystallography : Definitive resolution of structural ambiguities (e.g., bond lengths/angles in the thiadiazole ring) .
- HPLC purification : Remove impurities (e.g., unreacted starting materials) before analysis .
Advanced: What methodologies are recommended for studying the compound’s bioactivity in vitro?
Answer:
For pharmacological screening:
- Target selection : Prioritize kinases or enzymes with homology to pyridazinone/thiadiazole targets (e.g., phosphodiesterases, COX-2) .
- Assay design :
- Enzyme inhibition : Use fluorescence-based assays (e.g., NADH-coupled reactions) to measure IC50 values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out artifacts .
Advanced: How can computational modeling predict the compound’s binding modes to biological targets?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets). Key parameters:
- Ligand preparation : Optimize the compound’s geometry with Gaussian (DFT) to assign partial charges .
- Receptor flexibility : Incorporate side-chain rotamers of key residues (e.g., catalytic lysines) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and identify critical hydrogen bonds or π-π stacking interactions .
Advanced: What strategies mitigate instability of the methoxymethyl group during storage or biological assays?
Answer:
- Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) at -20°C to prevent hydrolysis .
- Buffer optimization : Use neutral pH (7.4) buffers with antioxidants (e.g., ascorbic acid) in cell-based assays .
- Derivatization : Replace the methoxymethyl group with stable alternatives (e.g., trifluoromethyl) in structure-activity relationship (SAR) studies .
Advanced: How can regioselectivity challenges in the thiadiazole ring functionalization be addressed?
Answer:
- Directing groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution to the 5-position .
- Metal catalysis : Use Pd-catalyzed C-H activation for selective C-5 arylation or alkylation .
- Microwave-assisted synthesis : Enhance reaction specificity and reduce side products through controlled heating .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
